molecular formula C8H6F6N2 B1283133 3,6-Bis(trifluoromethyl)benzene-1,2-diamine CAS No. 106877-22-9

3,6-Bis(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1283133
CAS No.: 106877-22-9
M. Wt: 244.14 g/mol
InChI Key: YCMVMJWWGVVLDD-UHFFFAOYSA-N
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Description

3,6-Bis(trifluoromethyl)benzene-1,2-diamine, also known as 3,6-BTMDA, is an organic compound that is used in a variety of scientific research applications. 3,6-BTMDA has a wide range of uses due to its ability to react with various organic compounds to form new compounds. It is a versatile molecule that can be used to synthesize various drugs, materials, and other compounds.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Research into benzene derivatives, such as triazines, which involve modifications of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, has shown a wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others, indicating the potential of benzene derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have been explored for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical applications. This highlights the versatility of benzene derivatives in creating ordered structures for advanced materials and therapeutic applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), serve as intermediates in the preparation of metal passivators and light-sensitive materials, emphasizing the role of benzene derivatives in synthetic chemistry and materials science (Gu, Yu, Zhang, & Xu, 2009).

Phase Behavior and Application Potentials

The phase behavior of ionic liquids with aliphatic and aromatic solutes, including benzene derivatives, has been studied for their application in solvent systems. This research indicates the potential for benzene derivatives in separation processes and extraction technologies (Visak et al., 2014).

Environmental and Health Impacts

While specific to benzene rather than its derivatives, studies have detailed the environmental and health impacts of benzene exposure, including associations with various diseases. This research underscores the importance of understanding the toxicological profiles of chemical compounds, including those related to benzene derivatives (Galbraith, Gross, & Paustenbach, 2010).

Mechanism of Action

Target of Action

Similar compounds, such as substituted diaminobenzenes, have been used as starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and other biologically active compounds . These compounds often interact with various biological targets, including enzymes and receptors, to exert their effects.

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, such as nucleophilic aromatic substitution and aromatic nitro group reduction . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been involved in the synthesis of arylbenzimidazole-based organic light-emitting diodes, benzotriazolium salts, and other biologically active compounds . These compounds can influence various biochemical pathways, depending on their specific targets and mode of action.

Result of Action

Similar compounds have been tested for their cytotoxicity against cancer cells , suggesting potential antitumor activity. The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

3,6-bis(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMVMJWWGVVLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262127
Record name 3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-22-9
Record name 3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-3,6-bis(trifluoromethyl)benzenamine (2.3 g, 8.4 mmol) in methanol (10 mL) was added a solution of SnCl2.H2O (7.56 g, 33.6 mmol) in concentrated HCl (15 mL). The mixture was heated to 50° C. and stirred for 2 hours. Methanol was removed in vacuum and the aqueous solution was basified with sodium hydroxide solution. The suspension was diluted with EtOAc (150 mL), and the mixture was stirred at room temperature for 30 minutes and filtered. The filtrate was washed with brine (100 mL), dried over sodium sulfate, and filtered. The solution was concentrated to give a crude product of 3,6-bis(trifluoromethyl)benzene-1,2-diamine (1.5 g). MS (ESI): m/z 245 [M+H]+
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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